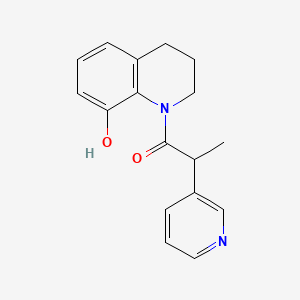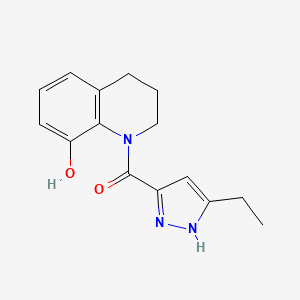![molecular formula C18H14N4O2 B7642279 N-[(4-pyrazin-2-yloxyphenyl)methyl]-1,3-benzoxazol-2-amine](/img/structure/B7642279.png)
N-[(4-pyrazin-2-yloxyphenyl)methyl]-1,3-benzoxazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(4-pyrazin-2-yloxyphenyl)methyl]-1,3-benzoxazol-2-amine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as PBTZ169 and has been found to exhibit promising properties in the treatment of various diseases, including tuberculosis, cancer, and Alzheimer's disease.
作用機序
The mechanism of action of PBTZ169 is not fully understood, but it is believed to involve the inhibition of enzymes involved in the biosynthesis of mycobacterial cell wall components. PBTZ169 has been found to inhibit the activity of DprE1, an enzyme involved in the biosynthesis of arabinogalactan, a key component of the mycobacterial cell wall. PBTZ169 has also been found to inhibit the activity of MmpL3, a transporter protein involved in the transport of mycolic acids, another important component of the mycobacterial cell wall.
Biochemical and Physiological Effects
PBTZ169 has been found to exhibit potent antibacterial, anticancer, and anti-Alzheimer's disease properties. In addition to its antimicrobial activity against Mycobacterium tuberculosis, PBTZ169 has also been found to exhibit activity against other bacterial species, including Staphylococcus aureus and Pseudomonas aeruginosa. PBTZ169 has also been found to induce cancer cell death in various types of cancer, including breast cancer, lung cancer, and colon cancer. Additionally, PBTZ169 has been found to inhibit the aggregation of amyloid-beta peptides, which are implicated in the development of Alzheimer's disease.
実験室実験の利点と制限
One of the main advantages of PBTZ169 is its potent activity against drug-resistant strains of Mycobacterium tuberculosis. This makes it a promising candidate for the development of new tuberculosis treatments. Additionally, PBTZ169 has been found to exhibit potent anticancer and anti-Alzheimer's disease properties, which further increases its potential applications. However, one of the main limitations of PBTZ169 is its relatively low solubility in water, which can make it difficult to administer in vivo. Additionally, further studies are needed to fully understand the mechanism of action of PBTZ169 and its potential side effects.
将来の方向性
There are several future directions for the study of PBTZ169. One potential direction is the development of new tuberculosis treatments based on PBTZ169. Additionally, further studies are needed to fully understand the mechanism of action of PBTZ169 and its potential applications in the treatment of cancer and Alzheimer's disease. Finally, further studies are needed to optimize the synthesis of PBTZ169 and improve its solubility in water, which could increase its potential for in vivo applications.
Conclusion
In conclusion, PBTZ169 is a promising chemical compound that has gained significant attention in scientific research due to its potential applications in the treatment of tuberculosis, cancer, and Alzheimer's disease. The synthesis of PBTZ169 involves a series of chemical reactions, and its mechanism of action is believed to involve the inhibition of enzymes involved in the biosynthesis of mycobacterial cell wall components. PBTZ169 has been found to exhibit potent antibacterial, anticancer, and anti-Alzheimer's disease properties, and further studies are needed to fully understand its potential applications and limitations.
合成法
The synthesis of PBTZ169 involves a series of chemical reactions that result in the formation of the final compound. The first step involves the reaction of 4-chloro-2-nitrophenol with pyrazine-2-carboxylic acid, which results in the formation of 4-(pyrazin-2-yloxy)-2-nitrophenol. This intermediate product is then reacted with benzylamine in the presence of a palladium catalyst to form N-[(4-pyrazin-2-yloxyphenyl)methyl]-1,3-benzoxazol-2-amine.
科学的研究の応用
PBTZ169 has been extensively studied for its potential applications in the treatment of tuberculosis. It has been found to exhibit potent activity against drug-resistant strains of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. PBTZ169 has also been found to exhibit anticancer properties, with studies showing that it can induce cancer cell death in various types of cancer. Additionally, PBTZ169 has been found to have potential applications in the treatment of Alzheimer's disease, with studies showing that it can inhibit the aggregation of amyloid-beta peptides, which are implicated in the development of Alzheimer's disease.
特性
IUPAC Name |
N-[(4-pyrazin-2-yloxyphenyl)methyl]-1,3-benzoxazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O2/c1-2-4-16-15(3-1)22-18(24-16)21-11-13-5-7-14(8-6-13)23-17-12-19-9-10-20-17/h1-10,12H,11H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DODRGBKTHFEJIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)NCC3=CC=C(C=C3)OC4=NC=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[1-[2-(3-Chlorophenyl)cyclopropanecarbonyl]piperidin-3-yl]propanoic acid](/img/structure/B7642202.png)
![4-[1-Methyl-4-[[2-(6-methylpyridin-3-yl)ethylamino]methyl]pyrazol-3-yl]benzonitrile](/img/structure/B7642206.png)
![6-methyl-4-[3-(phenoxymethyl)piperidine-1-carbonyl]-1H-pyridin-2-one](/img/structure/B7642207.png)
![3-[1-[2-(2-Methylphenyl)cyclopropanecarbonyl]piperidin-3-yl]propanoic acid](/img/structure/B7642216.png)
![3-fluoro-N-[1-(2-hydroxyethyl)cyclobutyl]-5-methylbenzamide](/img/structure/B7642224.png)
![N-[(5-fluoro-2-methylphenyl)methyl]-2-[3-(furan-2-yl)-1H-1,2,4-triazol-5-yl]ethanamine](/img/structure/B7642237.png)
![4-[3-[Ethyl(pyridin-2-ylmethyl)amino]-2-oxopiperidin-1-yl]benzonitrile](/img/structure/B7642244.png)
![4-[1-Methyl-4-[[1-(4-methylmorpholin-2-yl)ethylamino]methyl]pyrazol-3-yl]benzonitrile](/img/structure/B7642250.png)
![5-ethyl-N-[(1-methylpyrrol-2-yl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B7642262.png)


![(8-hydroxy-3,4-dihydro-2H-quinolin-1-yl)-[2-(methoxymethyl)-4-methyl-1,3-thiazol-5-yl]methanone](/img/structure/B7642288.png)
![N-[2-[(5-fluoro-2-methylphenyl)methylamino]ethyl]pyridine-3-sulfonamide](/img/structure/B7642293.png)
![4-[[1-(3-Chloro-4-fluorophenyl)pyrrolidin-3-yl]amino]piperidine-1-carboxamide](/img/structure/B7642298.png)